molecular formula C10H13ClO2 B032893 1-(3-Chloropropoxy)-4-methoxybenzene CAS No. 20744-03-0

1-(3-Chloropropoxy)-4-methoxybenzene

Cat. No. B032893
CAS RN: 20744-03-0
M. Wt: 200.66 g/mol
InChI Key: SJZQJMFKQYZZAT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 1-(3-Chloropropoxy)-4-methoxybenzene often involves reactions such as electrosynthesis and modifications of methoxybenzene derivatives. For instance, electrosynthesis has been utilized in the formation of polymers from methoxybenzene derivatives, indicating the potential synthetic routes for compounds like 1-(3-Chloropropoxy)-4-methoxybenzene (Martínez et al., 1998).

Molecular Structure Analysis

Molecular structure analysis of methoxybenzenes reveals that these molecules can adopt different orientations, influencing their chemical behavior. For example, the structure of substituted methoxybenzene derivatives shows that the methoxy groups can be planar or twisted out of the phenyl ring plane due to steric hindrance (Fun et al., 1997).

Chemical Reactions and Properties

Chemical reactions of related compounds, such as chloro-methoxy-carbene, have shown reactivity with alcohols and alkenes, forming products like alkyl formates and cyclopropanes. This suggests that 1-(3-Chloropropoxy)-4-methoxybenzene may also undergo similar reactions (Smith & Stevens, 1979).

Physical Properties Analysis

The physical properties of methoxyphenols and dimethoxybenzenes, which are structurally related to 1-(3-Chloropropoxy)-4-methoxybenzene, have been extensively studied. These studies include thermodynamic properties, vapor pressure, and enthalpies of vaporization and fusion, providing insights into the physical characteristics of similar compounds (Varfolomeev et al., 2010).

Chemical Properties Analysis

Chemical properties of methoxybenzene derivatives, such as electrosynthesis, spectroscopic characterization, and photophysical characteristics, are critical for understanding the behavior of 1-(3-Chloropropoxy)-4-methoxybenzene. These properties can be influenced by the molecular structure, as seen in studies on substituted methoxybenzenes and their polymers (Moustafid et al., 1991).

properties

IUPAC Name

1-(3-chloropropoxy)-4-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClO2/c1-12-9-3-5-10(6-4-9)13-8-2-7-11/h3-6H,2,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJZQJMFKQYZZAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Chloropropoxy)-4-methoxybenzene

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A solution of sodium hydroxide 20.0 g (0.5 mole in 300 ml of water and p-methoxyphenol, 62.1 g (0.5 mole) in 300 ml of dioxane was stirred for 1 hour at room temperature. 1-Chloro-3-bromopropane (472.35 g, 3.0 mole) in 100 ml of dioxane was added, and the reaction mixture was stirred overnight at 80° C. The lower layer was separated and the aqueous layer extracted with hexane. The lower layer and hexane layer were combined, dried, and solvent was removed in vacuo. The residue was dissolved in chloroform and extracted with 5% sodium hydroxide; removal of chloroform by evaporation gave a yellow oil. A 10 g sample of the oil was subjected to column chromatography on silica gel with an elution series composed of hexane-methylene chloride-methanol. This furnished 9.64 g (79.3% based on the aliquot taken) of pure clear oil.
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20 g
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hexane methylene chloride methanol
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